molecular formula C11H7Cl2NO2S2 B14919778 (5Z)-5-(3,5-dichloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3,5-dichloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14919778
M. Wt: 320.2 g/mol
InChI Key: KPGJMYTVWMEGCB-BAQGIRSFSA-N
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Description

5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as sodium borohydride.

    Substitution: The dichlorohydroxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular processes by generating reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazolone ring and a dichlorohydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H7Cl2NO2S2

Molecular Weight

320.2 g/mol

IUPAC Name

(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H7Cl2NO2S2/c1-14-10(16)8(18-11(14)17)3-5-2-6(12)4-7(13)9(5)15/h2-4,15H,1H3/b8-3-

InChI Key

KPGJMYTVWMEGCB-BAQGIRSFSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=S

Origin of Product

United States

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